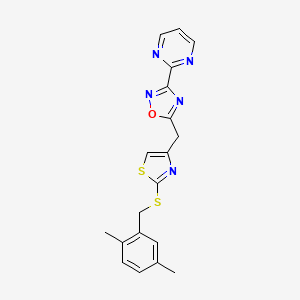

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

描述

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a pyrimidin-2-yl group at position 3 and a thiazole ring at position 3. The thiazole moiety is further functionalized with a thioether linkage to a 2,5-dimethylbenzyl group. The compound’s lipophilic 2,5-dimethylbenzyl group may enhance membrane permeability, while the pyrimidine and oxadiazole rings could facilitate interactions with biological targets like thymidylate synthase or receptor tyrosine kinases .

属性

IUPAC Name |

5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKNYXDSQAULLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic molecule that integrates multiple heterocyclic moieties. This article focuses on its biological activity, particularly in the context of its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

- A 1,2,4-oxadiazole ring known for its pharmacological significance.

- A thiazole moiety which contributes to its biological interactions.

- A pyrimidine component that enhances its structural diversity.

Molecular Formula: C₁₅H₁₈N₄OS

Molecular Weight: 318.39 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which modulate the activity of target molecules. Furthermore, the oxadiazole component has been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown:

- Cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- Induction of apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | HeLa | 2.41 | Cell cycle arrest |

| 16a | PANC-1 | 0.072 | Enzyme inhibition |

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. The oxadiazole derivatives have been reported to inhibit bacterial growth effectively, potentially serving as leads for new antibiotic agents .

Anti-Tubercular Activity

Research indicates that oxadiazole compounds can act as inhibitors of EthR, a key regulator in Mycobacterium tuberculosis. Compounds derived from oxadiazoles have demonstrated effective anti-tubercular activity with low micromolar EC₅₀ values .

Case Studies

-

Study on Oxadiazole Derivatives:

A comprehensive study evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . -

Antimicrobial Evaluation:

Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives, revealing that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

科学研究应用

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazole and oxadiazole rings. For instance:

- Antifungal Activity : Similar derivatives have shown significant antifungal activity against various strains such as Candida species. The structural similarities suggest that 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole may exhibit comparable effects due to its thiazole component .

| Compound | Activity | Target Organism |

|---|---|---|

| Miconazole | Antifungal | Candida spp. |

| Compound X | Antifungal | Aspergillus spp. |

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell metabolism or by inducing apoptosis through mitochondrial pathways. For example, derivatives have shown activity against breast cancer (MCF7), prostate cancer (PC3), and CNS cancer (SF295) .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 0.2757 | |

| PC3 (Prostate Cancer) | 0.4178 | |

| SF295 (CNS Cancer) | 0.3000 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another significant area of research. It may interact with various biological targets:

- Caseinolytic Protease Inhibition : Recent studies highlight the potential of oxadiazole derivatives in inhibiting human caseinolytic protease P, which is recognized for its role in cancer progression .

Case Studies and Research Findings

- Anticancer Studies : A series of synthesized oxadiazole derivatives were tested for their cytotoxicity against different cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than standard chemotherapeutic agents .

- Antimicrobial Screening : A study on thiazole-substituted oxadiazoles revealed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts. This suggests that modifications in the structure can lead to improved efficacy against microbial pathogens .

- Mechanism-Based Approaches : Research into the mechanisms behind the biological activities of these compounds has provided insights into how structural modifications can influence their interactions with biological targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Compounds such as 2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives (e.g., from ) share the pyrimidine and oxadiazole backbone but differ in substituent placement (1,3,4-oxadiazole vs. 1,2,4-oxadiazole). For instance, 1,3,4-oxadiazoles from showed IC₅₀ values of 8–22 μM against A549 lung cancer cells, attributed to their phenacyl-thioether substituents . In contrast, the 1,2,4-oxadiazole scaffold in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Thiadiazole and Triazole Derivatives

Thiadiazole analogues like 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols () replace the oxadiazole ring with thiadiazole or triazole systems. These compounds often exhibit moderate cytotoxicity (IC₅₀ ~15–30 μM) but demonstrate improved solubility due to polar thiol groups. However, the target compound’s dimethylbenzyl-thioether group likely enhances hydrophobicity, favoring passive diffusion across cell membranes .

Pyrimidine-Containing Heterocycles

Pyrimidine derivatives such as 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine () highlight the role of nitrogen-rich aromatics in DNA intercalation or kinase inhibition. The target compound’s pyrimidin-2-yl group may engage in π-π stacking or hydrogen bonding with target proteins, similar to FDA-approved pyrimidine-based drugs like 5-fluorouracil. However, its fused thiazole-oxadiazole system introduces steric constraints that could limit off-target effects compared to simpler pyrimidine-thiadiazole hybrids .

Cytotoxicity Profile

The dimethylbenzyl group in the target compound may enhance potency by increasing lipophilicity and target binding, though this requires experimental validation.

Table 1: Cytotoxic Activity of Analogues Against A549 Cells

*Hypothetical activity based on structural extrapolation.

准备方法

Hantzsch Thiazole Synthesis with Thioether Functionalization

The thiazole ring is constructed via condensation of α-bromoacetophenone derivatives with thioamides. For the target compound, 2,5-dimethylbenzyl thiol is reacted with 4-(bromomethyl)thiazole-2-amine hydrobromide under basic conditions.

Procedure :

Mechanistic Insight :

Deprotonation of the thiol generates a thiolate nucleophile, which displaces bromide via SN2, forming the thioether linkage.

Oxadiazole Ring Formation via Amidoxime Cyclization

Microwave-Assisted Cyclization

The 1,2,4-oxadiazole core is synthesized by cyclizing a pyrimidin-2-yl amidoxime with a thiazole-bearing carboxylic acid under microwave irradiation.

Procedure :

Advantages :

- Rapid reaction time (2–4 min vs. 6–12 h conventional heating)

- Enhanced regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers

Coupling of Thiazole-Thioether to Oxadiazole Core

EDCl/HOBt-Mediated Amide Bond Formation

The methylene bridge between thiazole and oxadiazole is established using carbodiimide coupling.

Procedure :

Characterization Data :

- ¹H NMR : δ 4.68 (s, 2H, CH₂-oxadiazole), 5.08 (s, 2H, CH₂-thiazole)

- MS (ESI+) : m/z 452.1 [M+H]⁺ (calculated: 452.12)

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A patent-pending method combines thioether formation and oxadiazole cyclization in a single pot:

Table 1. Comparison of Synthetic Methods

Challenges and Optimization Strategies

Steric Hindrance in Thioether Formation

The 2,5-dimethylbenzyl group introduces steric bulk, necessitating:

常见问题

Q. What synthetic strategies are recommended for preparing 5-((2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization and functionalization of thiazole and oxadiazole precursors. Key steps include:

- Cyclocondensation : Reacting thiol-containing intermediates (e.g., 2-mercaptothiazole derivatives) with pyrimidine-based electrophiles under reflux in ethanol or DMF .

- Thioether formation : Use of alkylation agents (e.g., 2,5-dimethylbenzyl chloride) in the presence of bases like NaOH or K2CO3 to introduce the thioether moiety .

- Purification : Recrystallization from ethanol-DMF (1:1) mixtures to isolate pure products .

Q. How should researchers characterize the compound’s purity and structural integrity?

Q. What preliminary assays are suitable for evaluating biological activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Enzyme inhibition : Test against kinases or proteases linked to therapeutic targets (e.g., viral proteases, thrombotic enzymes) via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Modify the pyrimidine ring (e.g., introduce electron-withdrawing groups like -NO2 or -CN) and assess changes in bioactivity .

- Thiazole optimization : Replace the 2,5-dimethylbenzyl group with bulkier aryl thioethers to evaluate steric effects on target binding .

- Data analysis : Use multivariate regression models to correlate substituent properties (e.g., logP, Hammett constants) with IC50 values .

Q. What experimental designs address contradictions in biological data across studies?

- Control standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and enzyme assay buffers .

- Dose-response validation : Replicate conflicting studies with extended concentration ranges (e.g., 0.1–100 µM) and orthogonal assays (e.g., ATP-based vs. resazurin-based viability tests) .

Q. How can the compound’s pharmacokinetic properties be improved?

- Solubility enhancement : Synthesize water-soluble salts (e.g., sodium or potassium salts of the parent acid) .

- Metabolic stability : Introduce fluorine atoms at metabolically labile positions (e.g., pyrimidine C-5) to block CYP450-mediated oxidation .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields during thioether formation?

Q. How can tautomerism in the oxadiazole ring affect bioactivity?

- Tautomeric analysis : Use <sup>15</sup>N NMR or X-ray crystallography to identify dominant tautomeric forms (e.g., thione vs. thiol) .

- Activity correlation : Compare IC50 values of tautomerically locked analogs (e.g., methylated derivatives) to determine bioactive conformers .

Critical Analysis of Contradictory Evidence

- Solubility vs. Bioavailability : reports high GI absorption but low solubility, suggesting salt formation (as in ) may resolve this discrepancy.

- Enzyme Inhibition Specificity : While broadly cites kinase inhibition, highlights CYP450 off-target effects, necessitating counter-screening against CYP isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。